
Silver(2+) bromide chloride (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver(2+) bromide chloride (1/1/1) is a chemical compound consisting of silver cations (Ag^2+), bromide anions (Br^-), and chloride anions (Cl^-) in a 1:1:1 ratio. This compound is known for its unique properties and applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Direct Combination: Silver(2+) bromide chloride can be synthesized by directly combining silver nitrate (AgNO3), hydrobromic acid (HBr), and hydrochloric acid (HCl) in an aqueous solution.
Precipitation Reaction: Mixing solutions containing silver ions (Ag^2+), bromide ions (Br^-), and chloride ions (Cl^-) results in the formation of silver(2+) bromide chloride as a precipitate.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches using large reactors where the reactants are mixed under controlled conditions to ensure consistent quality.
Continuous Process: Some industrial processes use a continuous flow system where reactants are continuously fed into a reactor, and the product is continuously removed, allowing for higher production rates.
Types of Reactions:
Oxidation: Silver(2+) bromide chloride can undergo oxidation reactions where it loses electrons.
Reduction: Reduction reactions involve the gain of electrons by the compound.
Substitution: Substitution reactions occur when one of the halide ions (Br^- or Cl^-) is replaced by another ion.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Silver oxide (Ag2O) and other silver salts.
Reduction Products: Silver metal (Ag) and other reduced forms of silver.
Substitution Products: Compounds where bromide or chloride ions are replaced by other anions.
Wissenschaftliche Forschungsanwendungen
Silver(2+) bromide chloride has several applications in scientific research:
Chemistry: Used in the study of precipitation reactions and solubility equilibria.
Biology: Employed in biological assays to detect the presence of specific ions.
Medicine: Utilized in medical imaging and diagnostic tests.
Industry: Applied in the production of photographic materials and other silver-based products.
Wirkmechanismus
The mechanism by which silver(2+) bromide chloride exerts its effects involves the interaction of silver ions with biological molecules. The compound can bind to specific molecular targets, such as enzymes or receptors, and modulate their activity through various pathways.
Vergleich Mit ähnlichen Verbindungen
Silver Bromide (AgBr): Used in photographic materials due to its photosensitivity.
Silver Chloride (AgCl): Employed in medical imaging and as a reagent in chemical reactions.
Silver Iodide (AgI): Utilized in cloud seeding and other industrial applications.
Uniqueness: Silver(2+) bromide chloride is unique in its combination of bromide and chloride ions, which provides it with distinct chemical properties and applications compared to other silver halides.
Eigenschaften
CAS-Nummer |
202934-75-6 |
|---|---|
Molekularformel |
AgBrCl |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
bromo(chloro)silver |
InChI |
InChI=1S/Ag.BrH.ClH/h;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
ZEUDGVUWMXAXEF-UHFFFAOYSA-L |
Kanonische SMILES |
Cl[Ag]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid](/img/structure/B15166829.png)
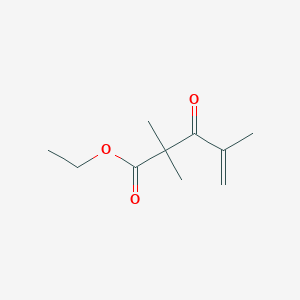
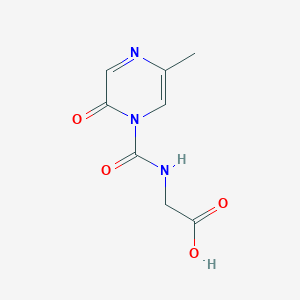
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)
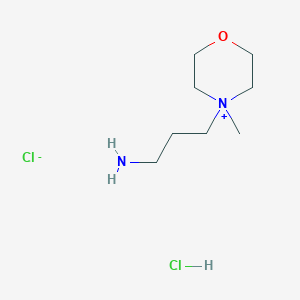
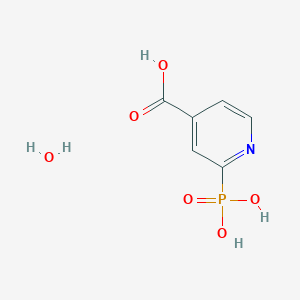
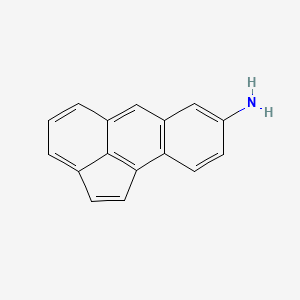
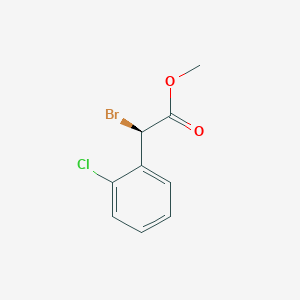
![N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea](/img/structure/B15166877.png)
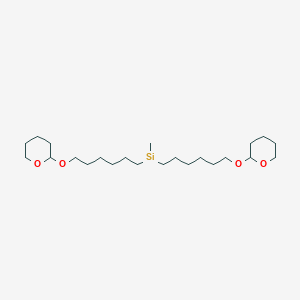
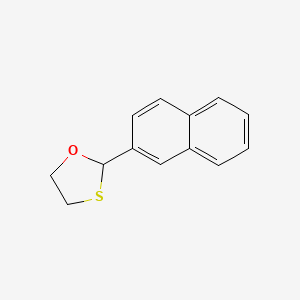
![5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15166895.png)
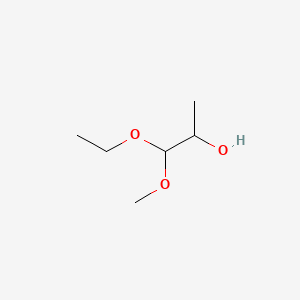
![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)
